![molecular formula C11H18 B14599263 1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane CAS No. 59819-74-8](/img/structure/B14599263.png)
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trimethyl-5-methylidenebicyclo[410]heptane is a bicyclic hydrocarbon with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane can be synthesized through several methods. One common approach involves the dihydrochlorination and isomerization reactions of 7,7-dichlorobicyclo[4.1.0]heptane using copper mono- and bivalent salts and alcohol (methanol or ethanol) as a hydrogen chloride-binding reagent . The reaction is typically carried out at 60°C for 6 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce various hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The cyclopropane ring strain and the presence of a double bond within the skeleton provide both thermodynamic and kinetic opportunities for reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-: This compound has a similar bicyclic structure but differs in the arrangement of the rings and substituents.
7,7-dimethyl-3-methylenebicyclo[4.1.0]heptane: Another similar compound with slight variations in the substituents and ring structure.
Uniqueness
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane is unique due to its specific arrangement of methyl groups and the presence of a methylene bridge. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
59819-74-8 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
1,3,3-trimethyl-5-methylidenebicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H18/c1-8-5-10(2,3)7-11(4)6-9(8)11/h9H,1,5-7H2,2-4H3 |
InChI-Schlüssel |
GEHXQDHJGCVDOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C)C2CC2(C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


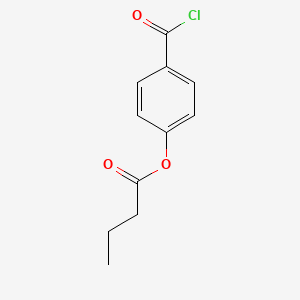
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)
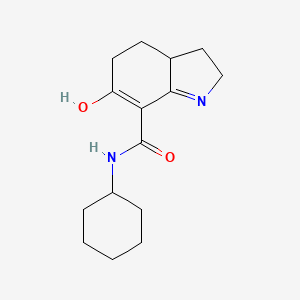
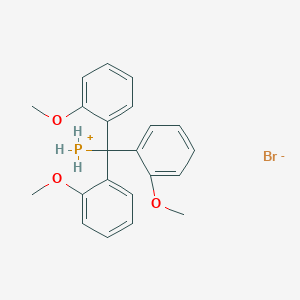

![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)

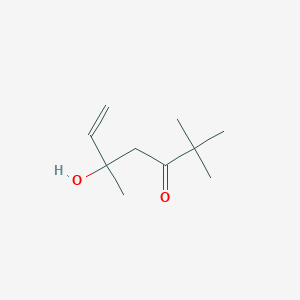
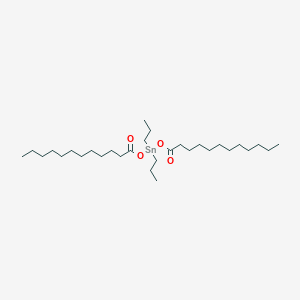




![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)
